

# An In-depth Technical Guide to Vinyl Pivalate (CAS 3377-92-2)

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## Compound of Interest

Compound Name: Vinyl pivalate

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vinyl pivalate** (VPi), with the CAS number 3377-92-2, is a vinyl ester monomer that has garnered significant interest in polymer chemistry.<sup>[1]</sup> Its bulky tert-butyl group imparts unique properties to its corresponding polymer, poly(**vinyl pivalate**) (PVPi), making it a valuable precursor for the synthesis of syndiotactic poly(vinyl alcohol) (PVA). This technical guide provides a comprehensive overview of **vinyl pivalate**, covering its chemical and physical properties, synthesis, polymerization, and potential applications, with a focus on detailed experimental protocols and quantitative data for researchers in materials science and drug development.

## Chemical and Physical Properties

**Vinyl pivalate** is a clear, colorless, and highly flammable liquid.<sup>[2]</sup> It is characterized by a strong odor.<sup>[3]</sup> The presence of a vinyl group makes it reactive in polymerization processes, while the branched pivalate group contributes to its low volatility and moderate solubility in organic solvents.<sup>[4]</sup> It is generally supplied with an inhibitor, such as hydroquinone, to prevent spontaneous polymerization.<sup>[5]</sup>

Table 1: Physical and Chemical Properties of **Vinyl Pivalate**

Property	Value	References
CAS Number	3377-92-2	[1]
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	[1]
Molecular Weight	128.17 g/mol	[5]
Appearance	Clear, colorless liquid	[2]
Odor	Strong	[3]
Density	0.866 g/mL at 25 °C	[5]
Boiling Point	110 °C	[5]
Melting Point	-78 °C	[2]
Refractive Index (n <sub>20/D</sub> )	1.405	[5]
Flash Point	10 °C (50 °F)	[2]
Solubility	Soluble in methanol and other organic solvents. Insoluble in water.	[2][3]
Stability	Stable under recommended storage conditions. May polymerize spontaneously. Incompatible with strong oxidizing agents, amines, ammonia, and halogens.	[2]

## Synthesis of Vinyl Pivalate

The industrial synthesis of **vinyl pivalate** is primarily achieved through the reaction of pivalic acid with acetylene.[1] This process is typically catalyzed by zinc salts.

## Synthesis from Pivalic Acid and Acetylene

While a detailed, contemporary laboratory-scale protocol is not readily available in open literature, a patent from 1967 describes a liquid-phase reaction.[1] The following is a

generalized procedure based on the principles outlined in the patent.

### Experimental Protocol: Synthesis of **Vinyl Pivalate**

#### Materials:

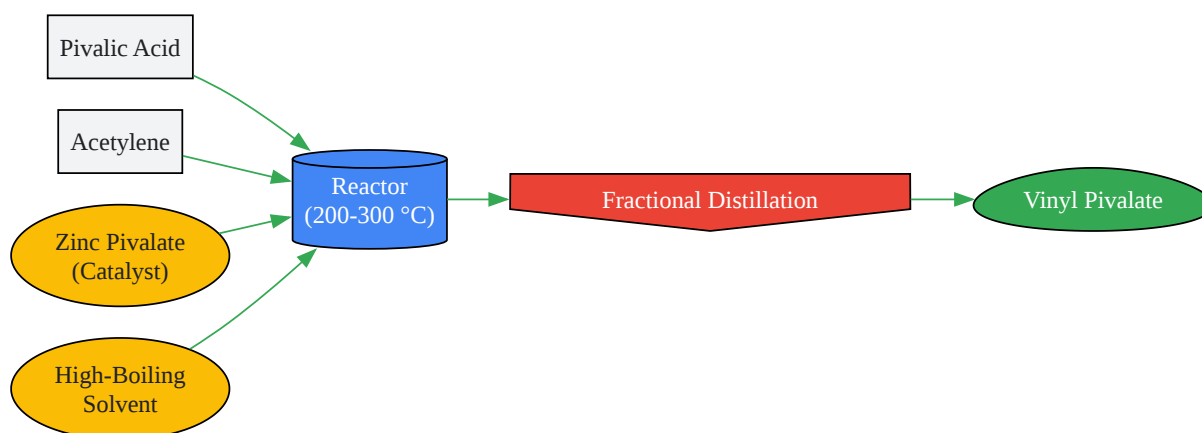
- Pivalic acid
- Acetylene gas
- Zinc pivalate (catalyst)
- Lewis acid co-catalyst (e.g., as described in the patent)
- High-boiling paraffinic solvent (e.g., Shell Ondina 33 as mentioned in the patent)
- Nitrogen gas
- Hydroquinone (stabilizer)

#### Procedure:

- A high-boiling paraffinic solvent is charged into a suitable reactor equipped with a gas inlet, stirrer, and condenser.
- Zinc pivalate and a Lewis acid co-catalyst are added to the solvent.
- The mixture is heated to approximately 250 °C for 15 minutes under a nitrogen stream to remove any water of hydration.
- The catalyst solution is activated by passing pivalic acid and acetylene through the solution at 270 °C for one hour.
- After activation, the reaction is carried out by continuously feeding pivalic acid and a molar excess of acetylene into the catalyst solution at a temperature of 200-300 °C.
- The **vinyl pivalate** product is continuously removed from the reactor by distillation.

- The collected **vinyl pivalate** is stabilized with a small amount of hydroquinone (e.g., 0.1% by weight).[1]

Purification: The crude **vinyl pivalate** can be purified by fractional distillation.[6][7][8][9][10] The distillation should be performed under atmospheric or reduced pressure, depending on the boiling points of the impurities.[6] It is crucial to maintain a slow and steady distillation rate to ensure good separation.[10] The purity of the collected fractions should be checked by analytical techniques such as gas chromatography (GC) or NMR spectroscopy.



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### Synthesis of Vinyl Pivalate

## Polymerization of Vinyl Pivalate

**Vinyl pivalate** can be polymerized via various free-radical polymerization techniques, including bulk, suspension, and emulsion polymerization. The choice of method influences the properties of the resulting poly(**vinyl pivalate**), such as molecular weight and particle morphology.

## Bulk Polymerization

Bulk polymerization of **vinyl pivalate** is a straightforward method that involves the monomer and a soluble initiator.[2]

## Experimental Protocol: Bulk Polymerization of **Vinyl Pivalate**

### Materials:

- **Vinyl pivalate** (freshly distilled)
- Benzoin (photo-initiator)
- Methanol (for precipitation)
- Quartz cuvette
- UV laser source

### Procedure:

- Prepare a solution of **vinyl pivalate** with 5 mmol·L<sup>-1</sup> of benzoin as a photo-initiator.[2]
- Add approximately 3 mL of the monomer-initiator mixture to a quartz cuvette.[2]
- Allow the mixture to equilibrate to the desired temperature (e.g., between 25 and 85 °C).[2]
- Expose the cuvette to a pulsed UV laser at a constant pulse repetition rate (e.g., 100-500 Hz) to initiate polymerization.[2]
- After the desired reaction time, reduce the residual **vinyl pivalate** monomer under a stream of air.[2]
- Precipitate the resulting poly(**vinyl pivalate**) by adding the mixture to methanol.[2]
- Allow the polymer to settle overnight in a freezer, then decant the supernatant.[2]
- Dry the polymer precipitate under vacuum.[2]

## Suspension Polymerization

Suspension polymerization of **vinyl pivalate** produces polymer beads and is useful for controlling the particle size.[11]

## Experimental Protocol: Suspension Polymerization of **Vinyl Pivalate**

### Materials:

- **Vinyl pivalate** (monomer)
- 2,2'-Azobis(2,4-dimethylvaleronitrile) (ADMVN) (low-temperature initiator)
- Poly(vinyl alcohol) (PVA) (suspending agent)
- Deionized water

### Procedure:

- Prepare an aqueous solution of the suspending agent (e.g., PVA) in a reactor equipped with a mechanical stirrer.
- Add the **vinyl pivalate** monomer containing the dissolved initiator (e.g., ADMVN) to the aqueous phase with vigorous stirring to form a suspension of monomer droplets.
- The polymerization is typically carried out at a low temperature (e.g., 10 °C) to obtain high molecular weight polymer.[\[12\]](#)
- The stirring speed, initiator concentration, and suspending agent concentration can be varied to control the particle size and distribution.[\[11\]](#)
- After the polymerization is complete, the resulting poly(**vinyl pivalate**) beads are collected by filtration, washed with water, and dried.

## Emulsion Polymerization

Emulsion polymerization is a common industrial method that yields high molecular weight polymers at a fast polymerization rate.

## Experimental Protocol: Emulsion Polymerization of **Vinyl Pivalate**

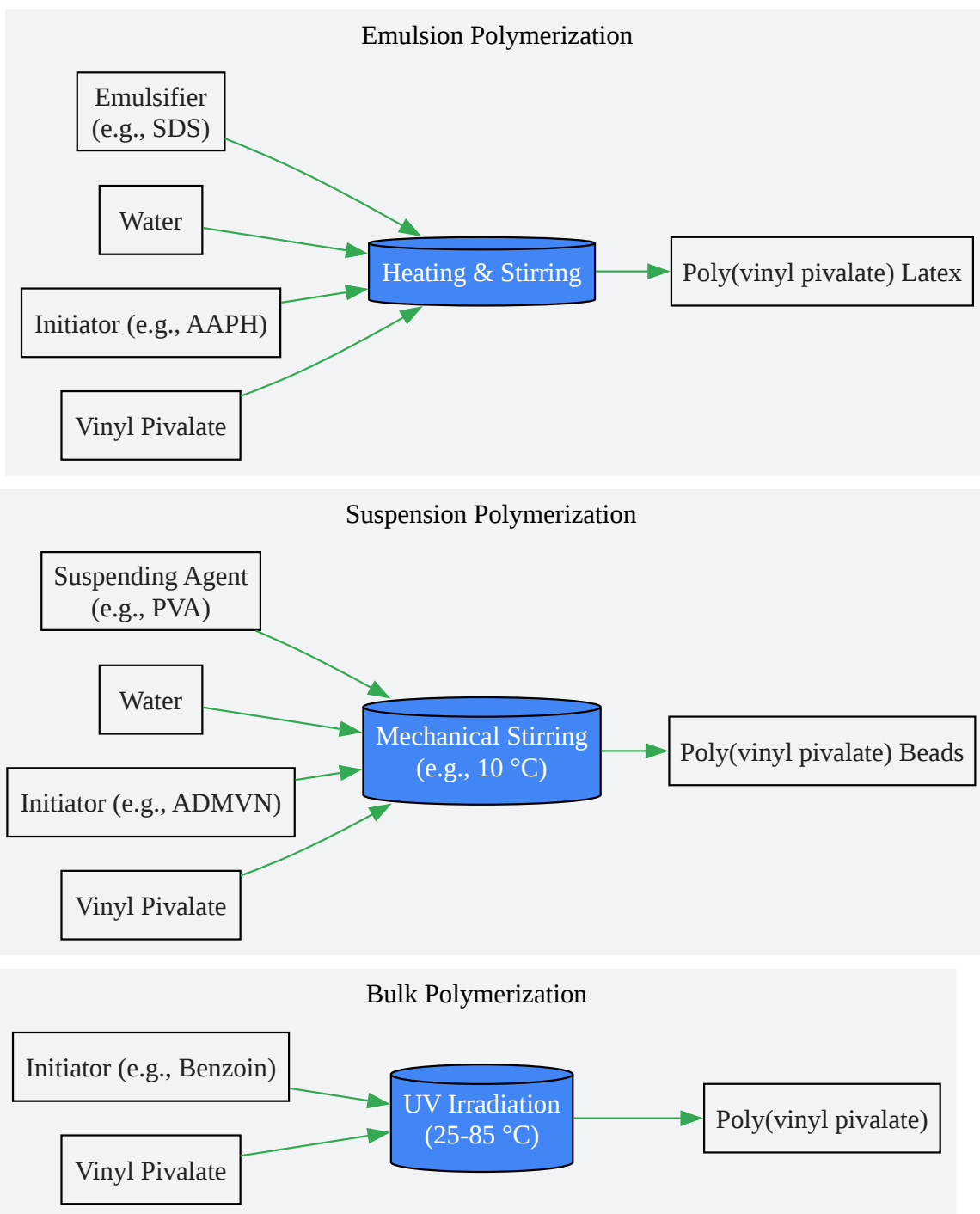
### Materials:

- **Vinyl pivalate** (monomer)

- 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) (initiator)
- Sodium dodecyl sulfate (SDS) (emulsifier)
- Deionized water

Procedure:

- A reactor is charged with deionized water and the emulsifier (e.g., SDS).
- The solution is heated and purged with an inert gas.
- A portion of the **vinyl pivalate** monomer is added to the reactor.
- The initiator (e.g., AAPH) is added to start the polymerization and form seed particles.
- The remaining **vinyl pivalate** is fed into the reactor over a period of time to control the reaction.
- After the monomer feed is complete, the reaction is allowed to continue to ensure high conversion.
- The resulting poly(**vinyl pivalate**) latex can be used directly or the polymer can be isolated by coagulation.



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### Polymerization Methods for **Vinyl Pivalate**



## Characterization of Poly(vinyl pivalate)

The properties of poly(vinyl pivalate) can be characterized by various analytical techniques.

Table 2: Characterization Data for Poly(vinyl pivalate)

Parameter	Method	Typical Values	References
Molecular Weight (Mn)	Gel Permeation Chromatography (GPC)	166,400 g/mol (dispersion polymerization)	[13]
Polydispersity Index (PDI)	GPC	Varies with polymerization method	[4]
Mark-Houwink Parameters (in THF)	GPC	$K = 1.75 \times 10^{-4}$ dL·g <sup>-1</sup> , $a = 0.676$	[2]
Glass Transition Temperature (Tg)	Differential Scanning Calorimetry (DSC)	Varies with molecular weight and tacticity	[14][15]
Melting Temperature (Tm)	DSC	Not typically observed as it is amorphous	[14][15]
<sup>1</sup> H NMR (in CDCl <sub>3</sub> )	Nuclear Magnetic Resonance	δ 1.1 (s, 9H, -C(CH <sub>3</sub> ) <sub>3</sub> ), 1.7-2.0 (m, 2H, -CH <sub>2</sub> -), 4.7-5.0 (m, 1H, -CH-)	[16]
<sup>13</sup> C NMR (in CDCl <sub>3</sub> )	NMR	δ 27.2 (-C(CH <sub>3</sub> ) <sub>3</sub> ), 38.7 (-C(CH <sub>3</sub> ) <sub>3</sub> ), 39.5 (-CH <sub>2</sub> -), 65.5 (-CH-), 176.5 (C=O)	

## Saponification to Poly(vinyl alcohol)

Poly(vinyl pivalate) is a key precursor for the synthesis of syndiotactic poly(vinyl alcohol) (s-PVA) through saponification (hydrolysis). The bulky pivalate groups favor the formation of a syndiotactic polymer chain, which leads to s-PVA upon hydrolysis.[17]

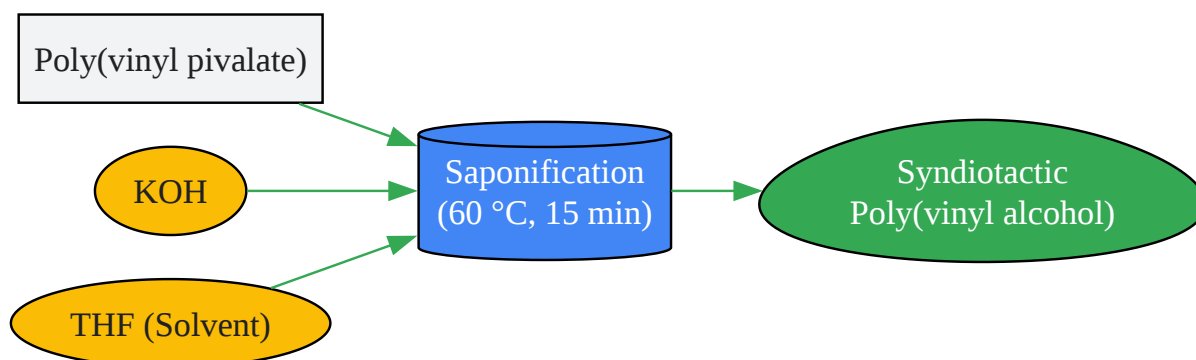
## Experimental Protocol: Saponification of Poly(vinyl pivalate)

## Materials:

- Poly(vinyl pivalate)
- Potassium hydroxide (KOH)
- Tetrahydrofuran (THF)
- Methanol

## Procedure:

- Dissolve the poly(vinyl pivalate) in THF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[\[17\]](#)
- Prepare a solution of KOH in methanol.
- Add the KOH solution to the polymer solution. A typical molar ratio is 6 equivalents of KOH per monomer unit of PVPi.[\[17\]](#)
- Heat the reaction mixture to 60 °C and stir for approximately 15 minutes.[\[17\]](#)
- The resulting poly(vinyl alcohol) will precipitate from the solution.
- Collect the PVA by filtration, wash thoroughly with methanol to remove residual KOH and by-products, and dry under vacuum.



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### Saponification of Poly(vinyl pivalate)

## Applications in Drug Development

While **vinyl pivalate** and its homopolymer are not directly used in drug delivery systems, the resulting poly(vinyl alcohol) is a well-established biomaterial in this field.[13][18] PVA is biocompatible, biodegradable, and its hydrophilic nature makes it suitable for various drug delivery applications.[18]

Controlled release systems have been developed using PVA hydrogels.[13][18] The release of drugs from these systems can be modulated by factors such as the degree of crosslinking and the molecular weight of the PVA.[18] For instance, crosslinked PVA films have been shown to provide sustained release of a Tramadol-Dexketoprofen combination.[18] The drug release mechanism from PVA matrices is often diffusion-controlled.[13]

## Safety and Handling

**Vinyl pivalate** is a hazardous substance and should be handled with appropriate safety precautions. It is highly flammable and may polymerize spontaneously.[2] It is also suspected of causing cancer.[17]

### Handling:

- Work in a well-ventilated area, preferably under a fume hood.
- Keep away from heat, sparks, open flames, and other ignition sources.
- Ground and bond containers and receiving equipment to prevent static discharge.
- Use non-sparking tools.
- Avoid breathing vapors or mist.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials.

## Conclusion

**Vinyl pivalate** is a versatile monomer with significant applications in polymer synthesis, primarily as a precursor to syndiotactic poly(vinyl alcohol). This guide has provided a detailed overview of its properties, synthesis, polymerization, and the conversion of its polymer to PVA. The provided experimental protocols and characterization data offer a valuable resource for researchers and professionals in the fields of polymer chemistry and drug development. Further research into the direct applications of poly(**vinyl pivalate**) may unveil new opportunities for this unique polymer.

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